1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoylphenyl group attached to a pyrrolidine ring with a carboxylic acid and oxo functional groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbamoylphenyl Intermediate: This step involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form N-(4-carbamoylphenyl)-4-nitrobenzamide.
Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization and Functional Group Transformation: The amino group undergoes cyclization with a suitable reagent to form the pyrrolidine ring, followed by oxidation to introduce the oxo group and carboxylation to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to improve yield and efficiency. This involves the use of high-yielding reagents, optimized reaction conditions, and efficient purification techniques. The overall yield of the industrial process can exceed 78% .
Chemical Reactions Analysis
Types of Reactions
1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Para-Aminobenzoic Acid (PABA): A structurally similar compound with applications in pharmaceuticals and cosmetics.
4-Carboxyphenylboronic Acid: Another related compound used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
IUPAC Name |
1-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-11(16)7-1-3-9(4-2-7)14-6-8(12(17)18)5-10(14)15/h1-4,8H,5-6H2,(H2,13,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDMPGLYPGYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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